molecular formula C8H13ClO2S B2685714 (3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287332-54-9

(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No. B2685714
CAS RN: 2287332-54-9
M. Wt: 208.7
InChI Key: FKSROJLZBJETKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H13ClO2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” can be represented by the canonical SMILES notation: CCC12CC(C1)(C2)CS(=O)(=O)Cl .

Future Directions

Bicyclo[1.1.1]pentanes, which include “(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride”, are becoming increasingly prominent structures in medicinal chemistry programs due to their structural novelty and favorable electronic, steric, and conformational features . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

properties

IUPAC Name

(3-ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c1-2-7-3-8(4-7,5-7)6-12(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSROJLZBJETKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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